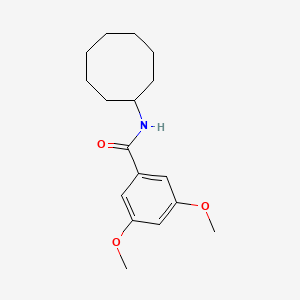
2-(2-methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves several key steps, including the formation of intermediate compounds, catalysis, and specific reactions tailored to introduce various substituents into the benzoxazole core. For instance, the synthesis of 6-Methoxy-2-benzoxazolinone, a related compound, has been achieved through an improved procedure involving the formation and reduction of 5-methoxy-2-nitrophenol followed by the fusion with urea (Richey et al., 1975). Although specific details on the synthesis of "2-(2-methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole" are not provided, similar strategies involving nitration, reduction, and cyclization steps may be applicable.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of an oxazole ring fused to a benzene ring. The specific substituents attached to this core structure significantly influence the compound's physical and chemical properties. Crystal structure and fluorescence behavior studies of similar compounds, such as 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d´]bisoxazole, have revealed details about their molecular geometry, including bond lengths, angles, and intermolecular interactions (Chai et al., 2013).
Scientific Research Applications
Biological Activity in Pest Management
Beck and Smissman (1961) investigated the growth inhibitory properties of over 50 analogs of benzoxazole against the European corn borer and fungi, revealing that the presence of an oxazole or thiazole grouping significantly affects the activity against pests, suggesting the importance of such compounds in developing plant resistance strategies (Beck & Smissman, 1961).
Antifungal and Antiviral Activities
Wang and Ng (2002) demonstrated that 6-methoxy-2-benzoxazolinone, a compound structurally similar to 2-(2-methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole, exhibited potent antifungal activity against various fungi and also inhibited human immunodeficiency virus-1 reverse transcriptase, indicating the potential of benzoxazolinone derivatives in antifungal and antiviral therapies (Wang & Ng, 2002).
Ecotoxicological Characterization
Lo Piparo et al. (2006) conducted ecotoxicological characterization of benzoxazinone derivatives, including their transformation products, and developed QSAR models to predict the toxicity of these compounds, which can be crucial for understanding the environmental impact and safety profile of new benzoxazoline derivatives (Lo Piparo, Fratev, Lemke, Mazzatorta, Smieško, Fritz, & Benfenati, 2006).
Fluorescent Probes and Sensing Applications
Tanaka et al. (2001) explored the application of benzoxazole derivatives for the development of fluorescent probes sensitive to pH and metal cations, demonstrating the versatility of benzoxazole frameworks in creating sensitive and selective sensors for biochemical and environmental applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
properties
IUPAC Name |
[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-7-4-14-16-12-3-2-11(10-13(12)20-14)15(18)17-5-8-21-9-6-17/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPTVEBLBKTJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
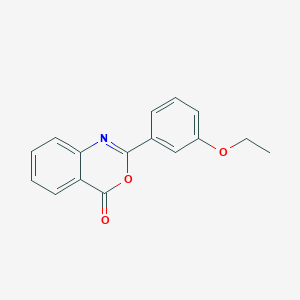
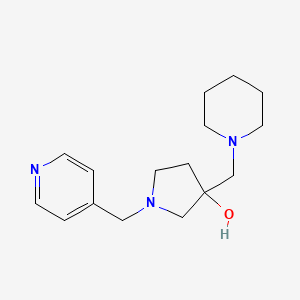
![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)
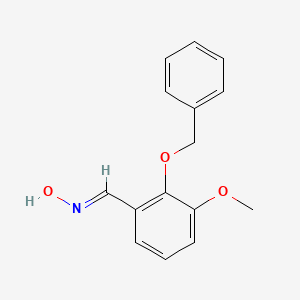
![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)
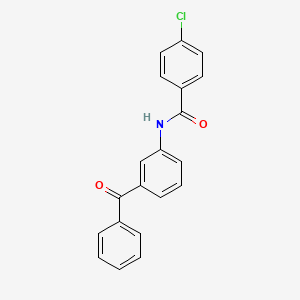
![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)
